methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
Methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of a 4-fluorophenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification steps. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Uniqueness
Methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to its specific structural features, such as the presence of a fluorine atom and the phenylamino group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H18FN3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-(C-methyl-N-phenylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H18FN3O3/c1-13(22-15-6-4-3-5-7-15)19-17(12-18(25)27-2)23-24(20(19)26)16-10-8-14(21)9-11-16/h3-11,23H,12H2,1-2H3 |
InChI Key |
UNPILMVUQGDVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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